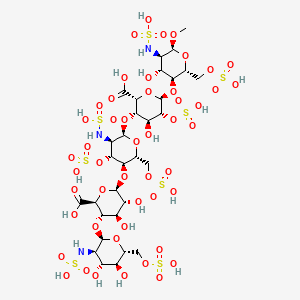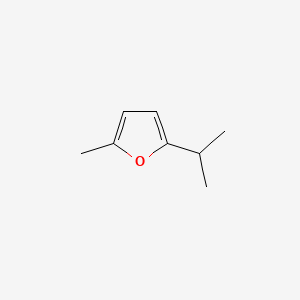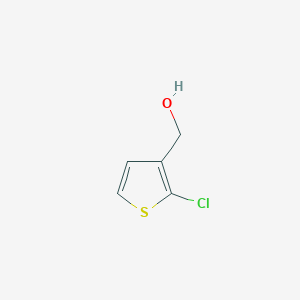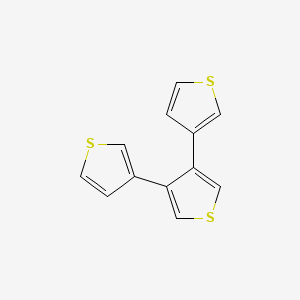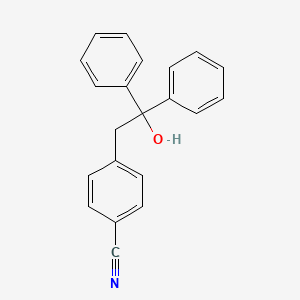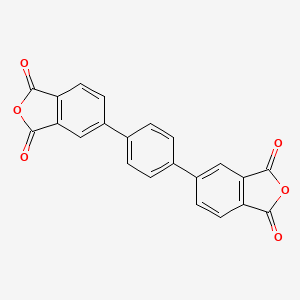
1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis-
Übersicht
Beschreibung
1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- is a heterocyclic compound that has been widely studied due to its potential applications in various scientific research fields . It is also known as 1,3-Dioxo-5,5’-(1,4-phenylene)bis-benzofuran-2-one, 1,3-Dioxo-2-benzofuran-5,5’-(1,4-phenylene)bis-, or simply 1,3-Dioxo-2-benzofuran . It is a white, crystalline solid with a melting point of 179-180°C.
Synthesis Analysis
This compound has been utilized in the synthesis of various polymers. For instance, in the synthesis of backbone polymacrocycles of predominantly hydrocarbon character, a derivative of this compound was employed as a monomer. A simple one-pot synthetic method for novel S-alkenyl and propargyl derivatives of 5,5’-(1,4-phenylene)-bis(4H-1,2,4-triazole-3-thiol) and 5,5’,5"-(benzene-1,3,5-triyl)tris(4H-1,2,4-triazole-3-thiol) has been developed .Molecular Structure Analysis
The 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- molecule contains a total of 42 bonds. There are 32 non-H bonds, 22 multiple bonds, 2 rotatable bonds, 4 double bonds, 18 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 4 esters (aromatic), and 2 anhydrides (-thio) .Chemical Reactions Analysis
The compound has been found to be involved in various chemical reactions. For instance, it has been utilized in the synthesis of various polymers. Additionally, a simple one-pot synthetic method for novel S-alkenyl and propargyl derivatives of 5,5’-(1,4-phenylene)-bis(4H-1,2,4-triazole-3-thiol) and 5,5’,5"-(benzene-1,3,5-triyl)tris(4H-1,2,4-triazole-3-thiol) has been developed .Physical And Chemical Properties Analysis
The compound is a white, crystalline solid with a melting point of 179-180°C. It has a molecular weight of 370.31 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis- has been utilized in the synthesis of various polymers. For instance, in the synthesis of backbone polymacrocycles of predominantly hydrocarbon character, a derivative of this compound was employed as a monomer (Gibson & Delaviz, 1994). Another study involved the synthesis of polyimides using a derivative of 1,3-Isobenzofurandione, demonstrating its versatility in creating high-performance materials (Tjugito & Feld, 1989).
Antimicrobial and Antimalarial Applications
Compounds derived from 1,3-Isobenzofurandione have shown promising antimicrobial and antimalarial activities. One study synthesized a new class of derivatives that exhibited pronounced antimicrobial activity (Lavanya, Reddy, Padmavathi, & Padmaja, 2014). Another research demonstrated the synthesis of 5,5'-(1,4-phenylene)bis derivatives with significant antimalarial and antimicrobial properties (Jat, Ojha, Bhambi, Dhakar, & Talesara, 2008).
Electronic and Photoluminescent Properties
Studies have also explored the electronic and photoluminescent properties of derivatives of 1,3-Isobenzofurandione. For example, research on 1,4-Phenylene-bis derivatives highlighted their interesting electronic spectroscopy, which could be relevant for high-performance aromatic heterocycle polymer applications (Chen Xiang, 2003). Additionally, the study of liquid crystalline polyurethanes derived from 1,4-phenylene showed thermotropic liquid crystalline properties, indicating potential applications in advanced materials (Hao-bo, Yunfeng, & Zheng, 2006).
Eigenschaften
IUPAC Name |
5-[4-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O6/c23-19-15-7-5-13(9-17(15)21(25)27-19)11-1-2-12(4-3-11)14-6-8-16-18(10-14)22(26)28-20(16)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCKIFUUJXNFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C(=O)OC3=O)C4=CC5=C(C=C4)C(=O)OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555010 | |
| Record name | 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106070-55-7 | |
| Record name | 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





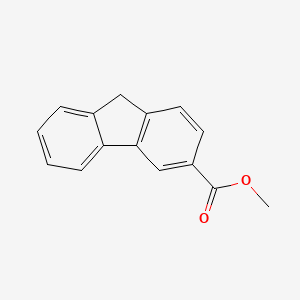
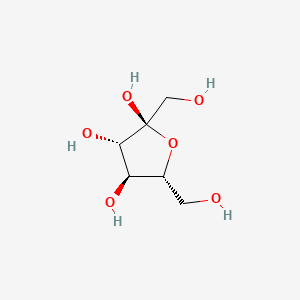
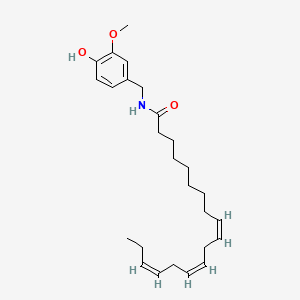
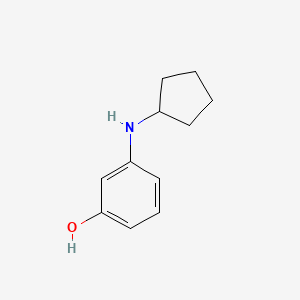
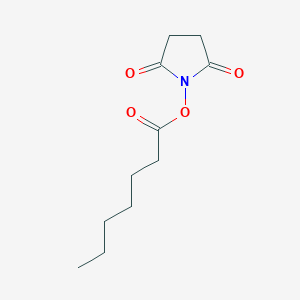
![1-[3-(2-Furyl)phenyl]ethanone](/img/structure/B3045322.png)
